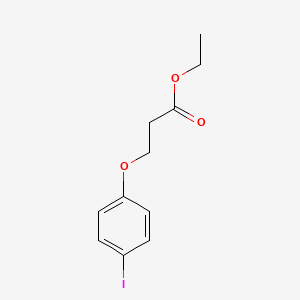
Ethyl 3-(4-iodophenoxy)propanoate
Übersicht
Beschreibung
Ethyl 3-(4-iodophenoxy)propanoate is a chemical compound with the CAS Number: 1099674-95-9 . It has a molecular weight of 320.13 . The IUPAC name for this compound is ethyl 3-(4-iodophenoxy)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 3-(4-iodophenoxy)propanoate is 1S/C11H13IO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 3-(4-iodophenoxy)propanoate has a molecular weight of 320.13 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Photophysicochemical Properties
Ethyl 3-(4-iodophenoxy)propanoate and its derivatives have been studied for their potential in photophysicochemical applications. For instance, Kuruca et al. (2018) synthesized various derivatives of ethyl 3-(4-iodophenoxy)propanoate and analyzed their spectral, photophysical, and photochemical properties. This research contributes to the understanding of the behavior of these compounds under light irradiation, which is crucial for applications in areas like photochemistry and material science (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
Anti-Inflammatory Activities
Research on the leaves of Eucommia ulmoides Oliv., which contain compounds structurally related to ethyl 3-(4-iodophenoxy)propanoate, revealed anti-inflammatory properties. Ren et al. (2021) isolated new phenolic compounds from these leaves, demonstrating modest inhibitory activities on LPS-induced NO production in macrophage cells. This finding is significant for developing new anti-inflammatory drugs or treatments (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).
Catalytic Reactions
In the context of catalysis, ethyl 3-(4-iodophenoxy)propanoate and related compounds have been examined for their effectiveness in facilitating chemical reactions. Wolf and Moskowitz (2011) explored the use of chiral bisoxazolidine in catalyzing the asymmetric Reformatsky reaction with ethyl iodoacetate and aldehydes. This research offers insights into the synthesis of ethyl 3-hydroxy-3-(4-aryl)propanoates, highlighting the potential of these compounds in stereoselective synthesis (Wolf & Moskowitz, 2011).
Herbicide Development
Ethyl 3-(4-iodophenoxy)propanoate derivatives have also been investigated for their use in agriculture, particularly as herbicides. Makino and Yoshioka (1987) synthesized a fluoro analogue of the herbicide quizalofopethyl, demonstrating its potential as an effective herbicidal compound (Makino & Yoshioka, 1987).
Polymer Science
In the field of polymer science, these compounds have been utilized for enhancing the reactivity of molecules towards benzoxazine ring formation. Trejo-Machin et al. (2017) used phloretic acid, a phenolic compound similar to ethyl 3-(4-iodophenoxy)propanoate, for the synthesis of benzoxazine end-capped molecules. This research opens new pathways for creating materials with specific properties in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(4-iodophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUFDQWZCQXIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-iodophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



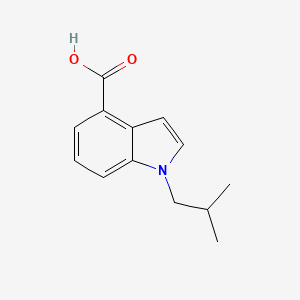
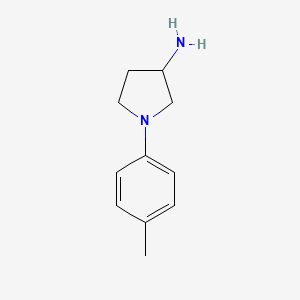
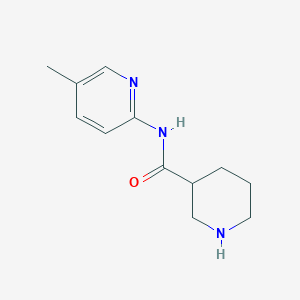
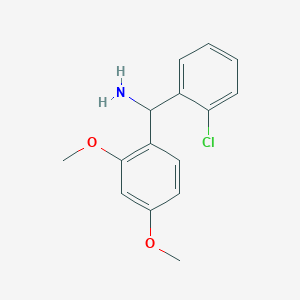
![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)
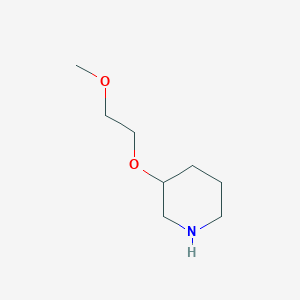
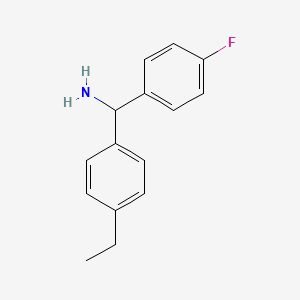
![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
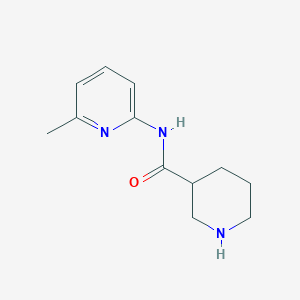
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)
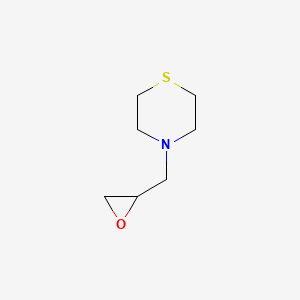
![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)
![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)